Senktide

Overview

Description

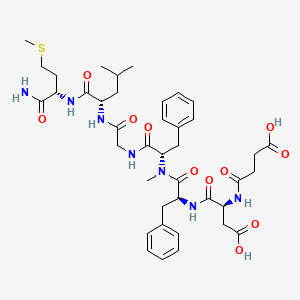

Senktide (succinyl-Asp-Phe-MePhe-Gly-Leu-Met-NH₂) is a synthetic peptide agonist selectively targeting the neurokinin-3 receptor (NK3R), a G protein-coupled receptor (GPCR) involved in neuromodulation, hormone secretion, and chromatin remodeling . Derived from substance P (SP)-related peptides, this compound was identified during an N-methylamino acid scanning study aimed at developing NK1R agonists but was later recognized for its high NK3R selectivity . Key structural features include:

- N-terminal succinyl modification: Enhances stability and receptor selectivity .

- Methylated phenylalanine (MePhe): Critical for NK3R binding and activation .

- Conserved C-terminal sequence (Gly-Leu-Met-NH₂): Shared with endogenous tachykinins like neurokinin B (NKB) and SP, enabling orthosteric binding .

This compound is widely used to study NK3R functions, including dopamine release in the striatum , modulation of gonadotropin-releasing hormone (GnRH) pulsatility , and chromatin relaxation .

Preparation Methods

- SENKTIDE can be synthesized using solid-phase peptide synthesis (SPPS).

- The specific synthetic route involves sequential addition of protected amino acids to a solid support.

- Reaction conditions include coupling reagents, deprotection steps, and purification methods.

- Industrial production methods may vary, but SPPS remains a common approach.

Chemical Reactions Analysis

- SENKTIDE undergoes peptide bond formation during synthesis.

- Common reactions include amide bond formation (between amino acids) and deprotection steps.

- Reagents like coupling agents (e.g., HBTU, HATU) and protecting groups (e.g., Fmoc, Boc) are used.

- Major products are the fully assembled peptide and any intermediates formed during synthesis.

Scientific Research Applications

- SENKTIDE’s applications span various fields:

Chemistry: Used as a tool to study NK3 receptor function.

Biology: Investigated for its effects on neuronal circuits and signaling pathways.

Medicine: Potential therapeutic applications, although further research is needed.

Industry: May find use in drug development or as a research reagent.

Mechanism of Action

- SENKTIDE activates NK3 receptors, leading to downstream signaling events.

- Molecular targets include G protein-coupled receptors (GPCRs) and intracellular pathways.

- The exact mechanism by which this compound exerts its effects is still an active area of research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Comparison

- MePhe Substitution : Both this compound and [MePhe⁷]-NKB incorporate methylated phenylalanine at position 7, enhancing NK3R affinity compared to unmodified NKB .

- N-Terminal Modifications : this compound’s succinyl-Asp improves selectivity over SP, which has an unmodified N-terminus .

Binding Affinity and Selectivity

Table 1: IC₅₀ Values for NK3R Binding (nM)

| Compound | NK3 Receptor Homolog | NK3 Receptor | Reference |

|---|---|---|---|

| This compound | 127 ± 26 | 84 ± 5 | |

| [MePhe⁷]-NKB | 12 ± 1 | 5.3 ± 0.5 | |

| NKB | >10,000 | 13 ± 1 | |

| SP | 4,450 ± 390 | 2,960 ± 60 | |

| NKA | 9,150 ± 2,440 | 2,390 ± 230 |

- Key Findings: [MePhe⁷]-NKB exhibits 10-fold higher affinity for NK3R than this compound, likely due to its closer structural resemblance to endogenous NKB . this compound outperforms SP and NKA in NK3R selectivity due to its N-terminal modifications .

Functional Activity

Table 2: Functional Effects in Preclinical Models

- This compound vs. [MePhe⁷]-NKB : Both induce NK3R-mediated effects, but [MePhe⁷]-NKB shows prolonged in vivo activity due to resistance to peptidase degradation .

- This compound vs. Non-Peptide Agonists: GR64349 (NK2R-selective) and hemokinin-1 (NK1R-selective) exhibit negligible NK3R activity, highlighting this compound’s specificity .

Stability and Pharmacokinetic Comparison

Therapeutic Implications and Limitations

Advantages of this compound

- High Selectivity : Minimal cross-reactivity with NK1R/NK2R compared to SP or GR64349 .

- CNS Penetration : Liposomal formulations (e.g., anti-transferrin-modified) enable blood-brain barrier traversal, enhancing dopamine release in the nucleus accumbens .

Limitations

Biological Activity

S-14671 is a synthetic compound primarily recognized for its role as a high-affinity agonist at the 5-HT1A serotonin receptor, which is significant in the treatment of various neurological disorders, including anxiety and depression. This article provides a comprehensive overview of the biological activity of S-14671, including its pharmacological properties, mechanisms of action, and relevant case studies.

S-14671 is characterized by its unique chemical structure that allows it to interact effectively with serotonin receptors. Its synthesis involves multiple steps, including the formation of a naphthyl group and coupling with piperazine, which enhances its biological activity and stability .

Pharmacological Profile

Receptor Affinity:

- 5-HT1A Agonism: S-14671 exhibits high affinity for the 5-HT1A receptor, with a pKi value of 9.3, indicating potent agonistic activity .

- Selectivity: The compound shows selectivity for the 5-HT1A receptor over other serotonin receptor subtypes, which minimizes potential side effects associated with broader serotonergic activity.

Biological Effects:

- Antidepressant Activity: In preclinical studies, S-14671 has demonstrated significant antidepressant-like effects in animal models, suggesting its potential utility in treating major depressive disorder .

- Anxiolytic Effects: The compound has also been shown to reduce anxiety-like behaviors in rodent models, supporting its application in anxiety disorders .

The mechanism by which S-14671 exerts its effects primarily involves:

- Receptor Activation: Binding to the 5-HT1A receptor leads to downstream signaling events that enhance serotonergic neurotransmission.

- Neurotransmitter Modulation: S-14671 may increase the release of serotonin and other neurotrophic factors that are crucial for mood regulation .

Case Studies

Several studies have investigated the efficacy of S-14671 in various models:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Rodent Model of Depression | S-14671 significantly reduced immobility time in the forced swim test, indicative of antidepressant effects. |

| Study 2 | Anxiety Model | Administration of S-14671 resulted in reduced time spent in open arms in the elevated plus maze test, suggesting anxiolytic properties. |

| Study 3 | Neuropharmacological Assessment | The compound increased serotonin levels in specific brain regions associated with mood regulation. |

Safety and Toxicology

Preliminary safety assessments indicate that S-14671 has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term safety and potential side effects.

Q & A

Basic Research Questions

Q. What are the primary experimental models used to study Senktide’s effects on NK3R signaling?

this compound is commonly evaluated in in vitro and in vivo models. For in vitro studies, HEK293 cell lines expressing human TACR3 (NK3R) are used to measure IP1 accumulation via TR-FRET assays, with this compound showing an EC50 of 1.05 nM . In vivo models include ovariectomized (OVX) goats to study GnRH pulse generation and rhesus monkeys for LH secretion dynamics . Rodent models are also employed to assess dopaminergic activity in the substantia nigra, where this compound induces concentration-dependent excitation (EC50 = 41.2 nM) .

Q. What methodological considerations are critical for ensuring reproducible this compound activity in receptor binding assays?

Key factors include:

- Receptor selectivity : Validate NK3R specificity using antagonists like talnetant or SB222200 to confirm target engagement .

- Peptide stability : Use fresh aliquots dissolved in DMSO or sterile buffers to avoid degradation, as this compound is susceptible to peptidase cleavage (e.g., by NEP 24.11) .

- Dose optimization : Conduct pilot dose-response curves (e.g., 0.06–3 nmol in rodents) to identify thresholds for physiological effects .

Q. How does this compound interact with kisspeptin signaling in regulating GnRH secretion?

In rhesus monkeys, this compound directly stimulates GnRH release via NK3R activation, independent of kisspeptin-1 receptor (KISS1R) pathways. However, continuous kisspeptin-10 infusion desensitizes KISS1R and blunts this compound-induced LH secretion, suggesting cross-talk between neurokinin and kisspeptin systems in GnRH regulation .

Advanced Research Questions

Q. What structural modifications of this compound enhance NK3R selectivity and metabolic stability?

Structure-activity relationship (SAR) studies reveal:

- MePhe substitution : Replacement of L-MePhe7 with hydrophobic N-methyl amino acids (e.g., MeLeu, MeTyr) retains NK3R binding but reduces off-target effects on NK1R/NK2R .

- N-terminal modifications : Oxalyl or sulfamoyl groups at the N-terminus improve stability (e.g., derivative 6d shows 4-fold higher resistance to NEP 24.11 cleavage than this compound) .

- Chirality : D-Glu substitution at the L-Asp position enhances metabolic stability without compromising agonist potency .

Q. How can contradictory findings in this compound’s in vivo efficacy across species be resolved?

Discrepancies in LH response (e.g., robust effects in goats vs. variability in primates) may arise from:

- Hormonal context : Progesterone levels in OVX goats suppress Kiss1 expression, limiting this compound’s ability to rescue LH secretion .

- Receptor polymorphisms : Species-specific NK3R variants (e.g., rat vs. human) alter agonist binding kinetics .

- Methodological rigor : Standardize fasting protocols, GnRH priming, and peptide administration routes to reduce confounding variables .

Q. What strategies mitigate this compound’s rapid clearance in chronic studies?

- Peptidomimetic analogs : Derivatives like 6d (oxalyl-L-Aad modification) exhibit prolonged half-life in serum .

- Co-administration with protease inhibitors : Use AEBSF or phosphoramidon to block NEP 24.11-mediated degradation .

- Sustained-release formulations : Encapsulate this compound in biodegradable polymers for controlled in vivo delivery .

Q. Methodological Tables

Table 1. Key this compound Derivatives and Their Pharmacological Properties

| Derivative | Modification | NK3R EC50 (pM) | Stability (Half-life vs. This compound) |

|---|---|---|---|

| This compound | Native structure | 31 | 1x (reference) |

| 6d | Oxalyl-L-Aad N-terminus | 2.5 | 4x |

| 1b | MeTyr7 substitution | 43 | 1.2x |

Table 2. Species-Specific Responses to this compound

| Species | Model | Key Finding | Reference |

|---|---|---|---|

| Rhesus monkey | LH secretion assay | Blunted response under KISS1R desensitization | |

| OVX goat | Fasting + this compound | No LH recovery despite NK3R activation | |

| Rat | Dopaminergic neurons | EC50 = 41.2 nM for excitation |

Properties

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHYXLVEFVGOPM-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H55N7O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909926 | |

| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

842.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106128-89-6 | |

| Record name | Senktide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106128896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.